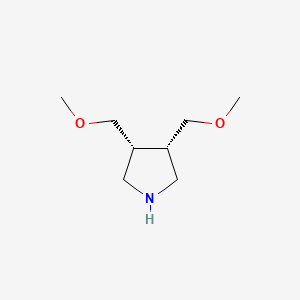

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine

Descripción

Overview of the Pyrrolidine (B122466) Scaffold in Stereoselective Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. nih.gov This prevalence has made it a cornerstone in stereoselective organic synthesis, a branch of chemistry focused on creating molecules with a specific three-dimensional arrangement. The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for controlling the stereochemical outcome of a reaction. nih.gov

In the realm of asymmetric synthesis, pyrrolidine-based structures are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts. nih.gov These applications leverage the inherent chirality of many pyrrolidine derivatives to induce the formation of one enantiomer of a product over the other. The development of synthetic methods to access polysubstituted pyrrolidines is a testament to their importance, with techniques like 1,3-dipolar cycloadditions providing efficient pathways to these valuable scaffolds. acs.org

Significance of Chiral Pyrrolidine Derivatives in Contemporary Organic Chemistry

Chiral pyrrolidine derivatives are of paramount importance in modern organic chemistry, largely due to their exceptional performance in asymmetric catalysis. The Nobel Prize in Chemistry 2021, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of small organic molecules, with proline and its derivatives being prime examples. nih.gov The secondary amine within the pyrrolidine ring is key to its catalytic activity, enabling it to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.gov

Among the vast library of chiral pyrrolidines, those possessing C2 symmetry are particularly prized. nih.gov C2-symmetric molecules have a twofold rotational axis of symmetry, which significantly reduces the number of possible transition states in a chemical reaction, often leading to higher levels of enantioselectivity. acs.org These C2-symmetric pyrrolidines have been successfully utilized as ligands in a wide range of metal-catalyzed reactions and as standalone organocatalysts, demonstrating their versatility and effectiveness. nih.govrsc.org The stereogenic centers on the pyrrolidine ring dictate the chiral environment of the catalyst, enabling precise control over the formation of new stereocenters in the product.

Defining the Academic Research Landscape for (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine belongs to the class of C2-symmetric chiral pyrrolidines. Its structure is characterized by a pyrrolidine core with methoxymethyl substituents at the 3 and 4 positions, possessing a specific trans stereochemical relationship. This defined three-dimensional architecture makes it a molecule of significant interest for applications in asymmetric synthesis.

While extensive literature exists on the broader family of C2-symmetric pyrrolidines, specific research focusing solely on (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine is more specialized. However, its structural motifs suggest its primary role as a chiral ligand or a building block for more complex chiral structures. The methoxymethyl side chains can act as coordinating groups for metal centers, making it a potential ligand for various metal-catalyzed asymmetric transformations.

The academic landscape for this compound is best understood by examining research on structurally analogous molecules. For instance, derivatives like (2R,5R)-bis(methoxymethyl)pyrrolidine have been synthesized and used as chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes, achieving high enantiomeric excesses. rsc.org The research on similar C2-symmetric di-substituted pyrrolidines provides a strong precedent for the potential catalytic utility of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine.

Table 1: Selected C2-Symmetric Pyrrolidine Derivatives and Their Applications

| Compound Name | Structural Features | Application Example |

| (2S,5S)-Bis(hydroxymethyl)pyrrolidine | C2-symmetric, Hydroxymethyl groups | Chiral auxiliary, Ligand for asymmetric catalysis |

| (2R,5R)-Dimethylpyrrolidine | C2-symmetric, Methyl groups | Chiral auxiliary, Organocatalyst |

| (2R,5R)-Bis(methoxymethyl)pyrrolidine | C2-symmetric, Methoxymethyl groups | Chiral ligand for enantioselective additions |

The synthesis of such molecules often involves multi-step sequences starting from chiral pool materials or employing stereoselective reactions to construct the pyrrolidine ring with the desired stereochemistry. The development of efficient synthetic routes to (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine and its derivatives is an active area of research, driven by the continuous demand for novel and effective chiral ligands and catalysts in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4S)-3,4-bis(methoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRHINQVXJTVPR-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCC1COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CNC[C@H]1COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,4s 3,4 Bis Methoxymethyl Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Precursors for Pyrrolidine (B122466) Construction

A retrosynthetic analysis of the target molecule, (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, reveals several strategic disconnections that lead back to simpler, often acyclic, precursors. The core challenge lies in establishing the trans-1,2-relationship between the two methoxymethyl substituents on the five-membered ring.

One common retrosynthetic approach involves disconnecting the C-N bonds, suggesting a cyclization strategy. This leads to an acyclic precursor, a 1,4-diamino compound or a related derivative, where the stereocenters are already established. The key intermediate would be a suitably protected 2,3-disubstituted-1,4-butanediol derivative. The stereocenters in this acyclic precursor could, in turn, be sourced from the chiral pool (e.g., tartaric acid) or constructed using asymmetric synthesis methods.

Another powerful strategy is based on cycloaddition reactions, particularly the [3+2] cycloaddition, which forms the five-membered ring in a single step. nih.gov Retrosynthetically, this approach breaks the C2-C3 and C5-N bonds, leading to an azomethine ylide and an alkene dipolarophile. The stereochemistry of the final product is controlled by the geometry of the alkene and the facial selectivity of the cycloaddition.

Finally, ring-closing metathesis (RCM) offers a pathway that disconnects the C3-C4 bond of a precursor diene or enyne. acs.orgorganic-chemistry.orgtandfonline.comnih.gov This retrosynthetic path leads to an acyclic amino-diene or amino-enyne, where the stereocenters adjacent to the nitrogen are installed prior to the ring-closing step.

These varied retrosynthetic pathways highlight the main strategies employed for constructing chiral pyrrolidines, each relying on different methods to install the required stereochemistry. The choice of strategy often depends on the availability of starting materials and the desired efficiency of the synthetic route. nih.govresearchgate.net

Enantioselective and Diastereoselective Synthetic Routes to Substituted Pyrrolidines

The synthesis of specific stereoisomers of substituted pyrrolidines necessitates the use of enantioselective and diastereoselective methodologies. These methods can be broadly categorized into several key approaches that ensure high stereochemical control.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most versatile and powerful methods for the enantioselective synthesis of polysubstituted pyrrolidines. rsc.orgrsc.org This reaction allows for the creation of multiple stereocenters in a single, atom-economical step. acs.org

Azomethine ylides, typically generated in situ from α-amino acid esters or iminoesters, react with electron-deficient alkenes in the presence of a chiral metal catalyst. researchgate.net The stereochemical outcome of the reaction is dictated by the chiral ligand complexed to the metal, which orchestrates the facial selectivity of the ylide's approach to the dipolarophile.

A variety of metal/ligand systems have been developed to achieve high levels of enantioselectivity. Common catalysts include complexes of silver(I), copper(I), and zinc(II) with chiral ligands such as bisoxazolines (BOX), phosphines, or N,N'-dioxides. The choice of catalyst, solvent, and temperature can influence both the diastereoselectivity (endo/exo selectivity) and enantioselectivity.

For the synthesis of a trans-3,4-disubstituted pyrrolidine like the target compound, an E-alkene dipolarophile would typically be employed. The reaction between an azomethine ylide and a symmetrically substituted (E)-alkene, such as (E)-1,4-dimethoxy-2-butene, could theoretically provide the desired carbon skeleton with the correct relative stereochemistry under appropriate catalytic control.

Table 1: Examples of Catalytic Systems in Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Metal Source | Chiral Ligand Type | Typical Substrates | Stereoselectivity |

|---|---|---|---|

| Ag(I), Cu(I) | Bisoxazoline (BOX) | α-Iminoesters, α,β-Unsaturated esters | High enantioselectivity (up to >99% ee) |

| Cu(I) | Phosphine (B1218219) Ligands | Glycine iminoesters, Maleimides | High diastereo- and enantioselectivity |

| Zn(II) | Bisoxazoline (BOX) | Glycinates, Electron-deficient alkenes | High diastereo- and enantioselectivity researchgate.net |

This methodology's strength lies in its ability to generate stereochemical diversity, providing access to different stereoisomers by simply changing the catalyst or starting materials. rsc.org

Chiral auxiliaries provide a reliable method for introducing stereochemistry into a molecule. The SAMP/RAMP hydrazone methodology, developed by Corey and Enders, is a classic example used for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and glutamic acid, respectively.

The process involves the formation of a hydrazone between the chiral auxiliary and a carbonyl compound. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then reacts with an electrophile from the sterically less hindered face. Subsequent removal of the auxiliary, often by ozonolysis or hydrolysis, yields the α-substituted carbonyl compound with high enantiomeric excess. wikipedia.orgmit.edu

To construct a C2-symmetric molecule like (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, one could envision a strategy starting from a symmetrical diketone or a precursor that can be elaborated symmetrically. For instance, a four-carbon dialdehyde could be derivatized with two equivalents of a chiral auxiliary. A subsequent double alkylation or other C-C bond-forming reaction, followed by cyclization and cleavage of the auxiliaries, could potentially lead to the desired pyrrolidine core. The SAMP/RAMP method is particularly effective in controlling the formation of new stereocenters adjacent to a carbonyl group. researchgate.net

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds, including C=C, C=O, and C=N bonds. wikipedia.org In the context of pyrrolidine synthesis, this method is often applied to the reduction of pyrrole or pyrroline precursors.

The hydrogenation of substituted pyrroles to form chiral pyrrolidines can be achieved with high enantioselectivity using chiral transition-metal catalysts, typically based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands (e.g., BINAP). wikipedia.org For instance, the asymmetric hydrogenation of a 3,4-disubstituted pyrrole could yield the corresponding pyrrolidine with control over the stereochemistry at the C3 and C4 positions. The success of this approach depends heavily on the substitution pattern of the pyrrole and the ability of the substrate to coordinate effectively to the chiral catalyst. nih.gov

Selective reduction of functional groups within a pre-formed pyrrolidine ring is another key strategy. For example, a pyrrolidine-3,4-dicarboxylate ester can be stereoselectively reduced to the corresponding diol. The use of chiral reducing agents or enzyme-catalyzed reductions can differentiate between enantiotopic groups or faces of a prochiral ketone, establishing the desired stereocenters. For the target molecule, the reduction of a (3R,4S)-pyrrolidine-3,4-dicarboxylic acid derivative to the diol, followed by methylation, would be a viable synthetic step.

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds. tandfonline.comtandfonline.com This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), efficiently forms five-membered rings from acyclic diene or enyne precursors. acs.orgorganic-chemistry.org

For the synthesis of chiral 3,4-disubstituted pyrrolidines, a common strategy involves preparing an acyclic N-protected diallylamine derivative where the desired stereocenters are already incorporated. The RCM reaction then closes the ring to form a 3,4-disubstituted-3-pyrroline. Subsequent hydrogenation of the double bond yields the saturated pyrrolidine ring.

The key to this approach is the stereocontrolled synthesis of the acyclic diene precursor. This can be achieved through various methods, including chiral pool synthesis, asymmetric alkylation, or asymmetric dihydroxylation. The RCM reaction itself is generally stereoconservative, meaning the stereochemistry of the precursor is transferred directly to the cyclic product. The reaction is known for its high functional group tolerance and mild reaction conditions. organic-chemistry.orgnih.gov

Table 2: Common Catalysts for Ring-Closing Metathesis in Pyrrolidine Synthesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Air-stable, good activity for dienes acs.orgorganic-chemistry.org |

| Grubbs' Catalyst | Second | Higher activity, broader substrate scope acs.orgorganic-chemistry.org |

Beyond the major strategies discussed, several other stereocontrolled cyclization reactions are effective for forming the pyrrolidine ring.

Domino Michael/Cyclization Reactions: These reactions can construct highly functionalized pyrrolidines in a single step. For example, the reaction between an α,β-unsaturated compound and a nucleophile containing a latent amine can trigger a cascade reaction, leading to the formation of the heterocyclic ring with good stereocontrol. semanticscholar.org

Intramolecular Amination: The cyclization of amino alcohols or amino halides is a classical method for forming pyrrolidines. organic-chemistry.org Asymmetric versions of these reactions can be achieved by using chiral catalysts to control the cyclization of a prochiral substrate or by starting with an enantiomerically pure precursor. For example, an acid-promoted cyclization of N-carbamate-protected amino alcohols can yield pyrrolidines in very good yields. organic-chemistry.org

Asymmetric Multicomponent Reactions (MCRs): MCRs that generate functionalized pyrrolidines in a single operation are highly efficient. For example, a TiCl₄-catalyzed multicomponent reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly substituted pyrrolidines with up to three contiguous stereocenters formed in one step. nih.gov

"Clip-Cycle" Synthesis: This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the substituted pyrrolidine with high enantioselectivity. whiterose.ac.uk

These diverse methodologies provide a comprehensive toolkit for the modern synthetic chemist to construct complex and stereochemically defined pyrrolidine structures like (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine.

Derivatization and Selective Functionalization Reactions of the Pyrrolidine Core

The (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine scaffold provides multiple sites for derivatization, including the two methoxymethyl groups, the nitrogen atom, and the carbon atoms of the pyrrolidine ring. Selective functionalization at these positions allows for the synthesis of a diverse library of compounds with potential applications in various fields. nih.govresearchgate.net

Chemical Transformations of the Methoxymethyl Groups

The methoxymethyl groups at the C3 and C4 positions are methoxy methyl (MOM) ethers. A primary transformation of these groups is their cleavage to unveil the corresponding diol, 3,4-bis(hydroxymethyl)pyrrolidine. This deprotection is a key step for further functionalization. The choice of deprotection agent is critical to ensure the integrity of the rest of the molecule, particularly the pyrrolidine ring and any N-protecting group.

Common methods for the cleavage of MOM ethers involve acidic conditions. For example, treatment with hydrochloric acid (HCl) in a protic solvent or with Lewis acids like trimethylsilyl iodide (TMSI) can effectively remove the MOM groups. The resulting diol is a versatile intermediate that can undergo a variety of subsequent reactions, such as oxidation to aldehydes or carboxylic acids, esterification, or conversion to other functional groups.

The table below outlines common reagents for the deprotection of MOM ethers.

| Reagent | Typical Conditions | Comments |

| Hydrochloric Acid (HCl) | Aqueous or alcoholic solvent, room temperature to mild heating. | Standard, cost-effective method. May require concurrent deprotection of acid-labile N-protecting groups. |

| Trifluoroacetic Acid (TFA) | Neat or in a chlorinated solvent (e.g., DCM), often at 0 °C to room temp. | Strong acid, effective but can cleave other acid-sensitive groups like Boc. |

| Lewis Acids (e.g., BBr₃, TMSI) | Aprotic solvent (e.g., DCM), low temperatures. | Powerful reagents, useful for resistant substrates but may lack chemoselectivity. |

| Acetic Acid/Water | Reflux | Milder conditions, suitable for more sensitive substrates. |

Regioselective and Stereoselective N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine core is a prime site for functionalization through N-alkylation and N-acylation. These reactions introduce substituents that can significantly alter the steric and electronic properties of the molecule.

N-Alkylation is commonly achieved by reacting the pyrrolidine with alkyl halides (e.g., iodides, bromides) in the presence of a base to neutralize the resulting acid. beilstein-journals.org Alternatively, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride (NaBH₃CN), provides a versatile method for introducing a wide range of alkyl groups. nih.gov The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the regioselectivity, particularly in substrates with multiple nucleophilic sites. beilstein-journals.org

N-Acylation introduces an amide functionality, which can serve as a key structural motif or as a precursor for further transformations. This is typically accomplished using acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine or pyridine. Regioselective N-acylation is generally straightforward due to the high nucleophilicity of the pyrrolidine nitrogen. beilstein-journals.org When using chiral acylating agents, the inherent chirality of the (3R,4S) scaffold can induce diastereoselectivity in the product.

Methods for Introducing Additional Stereocenters on the Pyrrolidine Scaffold

Introducing new stereocenters onto the pre-existing chiral pyrrolidine scaffold allows for the exploration of three-dimensional chemical space, which is crucial in fields like drug discovery. nih.gov Several strategies can be employed to achieve this with high stereocontrol.

One powerful method involves the deprotonation of the α-carbon to the nitrogen using a strong base, such as sec-butyllithium in the presence of a chiral ligand like sparteine, to form a configurationally stable α-amino-organolithium species. acs.org Subsequent trapping with an electrophile proceeds with retention of configuration, allowing for the stereospecific introduction of a substituent at the C2 or C5 position. The choice of the N-activating group is critical for the success of this metalation-alkylation sequence. acs.org

[3+2] Cycloaddition reactions represent another effective strategy. For instance, the reaction of azomethine ylides, generated from the pyrrolidine scaffold, with various dipolarophiles can lead to the formation of fused or spiro-bicyclic systems containing new stereocenters. acs.orgmdpi.com The stereochemical outcome of these cycloadditions is often directed by the existing stereocenters on the pyrrolidine ring. acs.org

The table below summarizes selected methods for introducing additional stereocenters.

| Method | Description | Stereochemical Control |

| α-Metalation-Alkylation | Deprotonation at C2 or C5 with a strong base followed by reaction with an electrophile. acs.org | High stereospecificity (retention) can be achieved with appropriate N-activating groups and chiral ligands. acs.org |

| [3+2] Cycloaddition | Reaction of an azomethine ylide derived from the pyrrolidine with a dipolarophile. acs.orgmdpi.com | The facial selectivity is controlled by the substituents on the pyrrolidine ring, leading to high diastereoselectivity. acs.org |

| Hydroxylation/Epoxidation of Alkenyl Pyrrolidines | Dihydroxylation (e.g., with OsO₄) or epoxidation of a pyrrolidine derivative containing a double bond. nih.gov | The stereochemistry of the starting material directs the approach of the reagent, yielding specific diastereomers. nih.gov |

| Aldol (B89426) Reaction | Reaction of a metal enolate derived from a C-acylated pyrrolidine with an aldehyde. | Substrate control from the chiral pyrrolidine auxiliary can lead to high diastereoselectivity. beilstein-journals.org |

Advanced Spectroscopic and Analytical Techniques for Stereochemical Elucidation

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Determination (e.g., HPLC, GC)

Chiral chromatography is an indispensable tool for separating stereoisomers. For (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, this technique is crucial for determining its enantiomeric purity (distinguishing it from its (3S,4R) enantiomer) and for separating it from its diastereomers, (3R,4R)- and (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Key Methodological Aspects:

Chiral Stationary Phases (CSPs): The choice of CSP is paramount for achieving separation. For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, such as those found in Chiralpak® or Chiralcel® columns) are often effective for HPLC. nih.gov For GC analysis, cyclodextrin-based capillary columns, such as those with substituted β-cyclodextrins, are commonly used, often after derivatization of the amine to improve volatility. gcms.czwiley.com

Mobile Phase/Carrier Gas: In HPLC, the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve the best resolution. In GC, an inert carrier gas like hydrogen or helium is used. wiley.com

Detection: In HPLC, a UV detector is commonly used if the molecule possesses a chromophore. Since (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine lacks a strong chromophore, derivatization with a UV-active group or the use of a universal detector like a mass spectrometer (LC-MS) might be necessary. For GC, a Flame Ionization Detector (FID) is standard. wiley.com

The result of a successful chiral chromatographic analysis is a chromatogram showing distinct peaks for each stereoisomer. The area under each peak is proportional to its concentration, allowing for the precise calculation of the diastereomeric ratio and the enantiomeric excess (ee) of the target compound. acs.orgwhiterose.ac.uk

| Technique | Typical Chiral Stationary Phase | Common Mobile Phase / Carrier Gas | Detection Method | Primary Outcome |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD) | Hexane/Isopropanol mixtures | UV, Mass Spectrometry (MS) | Diastereomeric Ratio, Enantiomeric Excess (% ee) |

| Chiral GC | Substituted Cyclodextrins (e.g., β-cyclodextrin) | Hydrogen or Helium | Flame Ionization Detector (FID) | Diastereomeric Ratio, Enantiomeric Excess (% ee) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and relative stereochemistry of a molecule. For (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, ¹H and ¹³C NMR confirm the basic structure, while advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the relative orientation of the substituents.

A NOESY experiment detects correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orgyoutube.com This through-space interaction is critical for distinguishing between the cis ((3R,4S) or (3S,4R)) and trans ((3R,4R) or (3S,4S)) diastereomers.

Stereochemical Assignment: In the (3R,4S) isomer, the two methoxymethyl groups are on the same side of the pyrrolidine ring (cis configuration). Therefore, a NOESY spectrum should show cross-peaks between the protons on the C3 and C4 carbons (the methine protons) and between the protons of the two methoxymethyl groups. youtube.com Conversely, in a trans isomer, these groups would be on opposite faces of the ring, and such NOE correlations would be absent or significantly weaker.

| NMR Experiment | Information Obtained | Application to (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Confirms presence of pyrrolidine ring, methoxymethyl groups, and their connectivity. |

| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms in the molecule. |

| 2D NOESY | Through-space proton-proton correlations | Establishes relative stereochemistry. A key NOE correlation between C3-H and C4-H would support the cis configuration. libretexts.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula.

While MS does not typically provide stereochemical information on its own, it is indispensable for confirming that the correct molecule has been synthesized. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For pyrrolidine derivatives, common fragmentation pathways include cleavage of the bonds adjacent to the nitrogen atom and loss of substituents from the ring. wvu.eduresearchgate.net The loss of the pyrrolidine ring as a neutral molecule can also be a dominant fragmentation pathway in some cases. wvu.edu

| Technique | Primary Information | Significance for (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Confirms the mass of the compound and provides structural information consistent with a disubstituted pyrrolidine. |

| High-Resolution MS (HRMS) | Exact Mass, Elemental Composition | Unambiguously determines the molecular formula. |

X-ray Crystallography for Definitive Absolute Configuration Determination (where applicable to crystalline derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative (e.g., a salt formed with a chiral acid or a metal complex).

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the precise position of each atom can be determined. This provides definitive proof of the relative and absolute configuration of the stereocenters. The structure of various pyrrolidine derivatives has been successfully confirmed using this method. researchgate.netmdpi.com

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemistry of a molecule.

Optical Rotation: A chiral compound will rotate the plane of plane-polarized light. This property is measured using a polarimeter, and the result is reported as the specific rotation [α]. libretexts.org The (3R,4S) enantiomer and its (3S,4R) counterpart will rotate light by an equal magnitude but in opposite directions. A non-racemic sample will therefore be "optically active." youtube.com While the sign of rotation (+ or -) does not directly correlate to the R/S configuration in a simple way, it serves as a crucial characteristic for a specific enantiomer and can be compared to literature values. acs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting ECD spectrum is a unique fingerprint for a specific enantiomer. chemrxiv.org ECD is exceptionally sensitive to the absolute configuration and conformation of chiral molecules. researchgate.net Experimental ECD spectra can be compared with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory) to assign the absolute configuration of the molecule. nih.gov

| Method | Principle | Information Provided |

|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light. | Confirms chirality; provides a specific rotation value [α] characteristic of the enantiomer. libretexts.org |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. | Provides a unique spectral fingerprint for assigning the absolute configuration, often in conjunction with theoretical calculations. researchgate.net |

Applications of 3r,4s 3,4 Bis Methoxymethyl Pyrrolidine As a Chiral Building Block

Synthesis of Complex Natural Products and Their Analogues

The rigid, stereochemically rich scaffold of (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine is a key precursor in the stereoselective synthesis of various natural products and their structurally related analogues.

Contributions to Pyrrolizidine (B1209537) Alkaloid Synthesis

Pyrrolizidine alkaloids are a class of natural products known for their diverse biological activities. The synthesis of these complex molecules often requires chiral building blocks to control the stereochemistry of the final product. Chiral pyrrolidine (B122466) derivatives are particularly useful for the synthesis of several pyrrolizidine alkaloids. oup.com While direct synthesis from (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine is not extensively documented in readily available literature, its structural features make it a logical and valuable precursor for such syntheses.

The general strategy for the synthesis of polyhydroxylated pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, often involves the use of chiral pyrrolidine intermediates. kib.ac.cn These syntheses frequently start from commercially available chiral materials, which are then elaborated into functionalized pyrrolidines. oup.com The methoxymethyl groups in (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine can be readily converted to hydroxymethyl groups, which are key functionalities in many pyrrolizidine alkaloids. Subsequent intramolecular cyclization reactions can then be employed to construct the characteristic bicyclic core of these natural products.

Role in Azasugar and Iminosugar Synthesis

Azasugars and iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. Many of these compounds are potent glycosidase inhibitors and have shown therapeutic potential for the treatment of various diseases, including diabetes, viral infections, and cancer. The pyrrolidine scaffold is a common core structure in many bioactive iminosugars. jchemlett.com

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine is a valuable precursor for the synthesis of various pyrrolidine-based iminosugars. For instance, a common strategy for the synthesis of 1,4-dideoxy-1,4-imino-L-xylitol involves the use of a key amino-vicinal diol intermediate, which can be derived from the target compound. nih.gov Similarly, the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol, another potent glycosidase inhibitor, can be achieved through synthetic routes that utilize chiral pyrrolidine building blocks. d-nb.info The synthesis of these iminosugars often involves a one-pot cyclization of multi-protected intermediates, where the pyrrolidine ring is formed with high stereocontrol. rsc.org

The following table provides examples of iminosugars that can be synthesized from precursors structurally related to (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine.

| Iminosugar | Potential Therapeutic Application |

| 1,4-Dideoxy-1,4-imino-L-xylitol | Glycosidase inhibition |

| 1,4-Dideoxy-1,4-imino-D-arabinitol | Glycosidase inhibition |

| Deacetyl (+)-anisomycin | Antibiotic |

This table is based on synthetic strategies that utilize chiral pyrrolidine precursors.

Precursor for Other Bioactive Natural Product Scaffolds Incorporating Pyrrolidine Motifs

Beyond pyrrolizidine alkaloids and iminosugars, the (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine scaffold is a precursor for a variety of other bioactive molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comresearchgate.net

A notable example is the synthesis of novel pyrrolidine acid analogs that act as potent dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists. nih.govresearchgate.net These compounds have potential applications in the treatment of type 2 diabetes. In the development of these agonists, it was found that the cis-3R,4S stereochemistry of the pyrrolidine ring is crucial for their biological activity. nih.gov The synthesis of these molecules involves the elaboration of a chiral pyrrolidine core, demonstrating the utility of (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine as a starting material for the generation of diverse and medicinally relevant scaffolds.

Development of Chiral Catalysts and Ligands

The C2-symmetric nature of (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine makes it an excellent candidate for the development of chiral catalysts and ligands for asymmetric synthesis.

Application in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, with chiral pyrrolidine derivatives, particularly those derived from proline, being among the most successful catalysts. mdpi.com These catalysts are effective in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

While specific studies detailing the use of (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine itself as an organocatalyst are not abundant, the principles of C2-symmetric pyrrolidine-based organocatalysis are well-established. nih.gov The methoxymethyl groups can be modified to introduce various functionalities that can tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. For example, C2-symmetric pyrrolidine-derived squaramides have been shown to be efficient and recyclable organocatalysts for asymmetric Michael reactions, affording high yields and excellent enantioselectivities. nih.gov

The following table summarizes the performance of a C2-symmetric pyrrolidine-derived organocatalyst in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene.

| Entry | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Toluene | 24 | 95 | 95:5 | 92 |

| 2 | CH2Cl2 | 24 | 92 | 94:6 | 90 |

| 3 | THF | 48 | 85 | 92:8 | 88 |

| 4 | Water | 12 | 98 | 98:2 | 96 |

Data is illustrative of the performance of C2-symmetric pyrrolidine-based organocatalysts and not specific to (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine.

Use as Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The nitrogen atom and the oxygen atoms of the methoxymethyl groups in (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine can act as coordination sites for metal ions, making it a promising chiral ligand for a variety of metal-catalyzed asymmetric reactions. C2-symmetric N-heterocyclic carbene (NHC) ligands and phosphine (B1218219) ligands derived from chiral pyrrolidines have been successfully employed in copper- and palladium-catalyzed reactions. mdpi.comrsc.org

In copper-catalyzed asymmetric reactions, such as conjugate additions and allylic arylations, chiral NHC ligands have demonstrated the ability to control the stereochemical outcome with high efficiency. acs.orgresearchgate.net The C2-symmetric environment provided by the ligand creates a chiral pocket around the metal center, which directs the approach of the substrates and leads to the formation of one enantiomer in excess.

Similarly, in palladium-catalyzed asymmetric reactions, such as carbenylative amination to access chiral pyrrolidines and piperidines, chiral phosphine ligands have been shown to be highly effective. rsc.orgnih.gov The development of novel chiral pyrrolidine-based ligands is an active area of research, with the aim of achieving higher levels of stereocontrol in a broader range of transformations.

Intermediates in Advanced Medicinal Chemistry Research (excluding clinical human trial data)

The stereochemically defined scaffold of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine makes it a valuable chiral building block in medicinal chemistry. Its rigid, non-planar structure allows for the precise spatial orientation of functional groups, which is a critical feature in the design of molecules that interact with specific biological targets. The cis-relationship of the substituents on the pyrrolidine ring provides a distinct three-dimensional shape that can be exploited to achieve high selectivity and potency in novel therapeutic agents.

Precursors for Novel Drug Discovery Scaffolds (e.g., Arginase Inhibitors)

The pyrrolidine ring is a privileged scaffold in drug discovery, and the specific stereochemistry of 3,4-disubstituted pyrrolidines is particularly important for creating potent enzyme inhibitors. nih.govresearchgate.net While not always the final active molecule itself, a building block like (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine serves as a crucial starting point or precursor for more complex structures. The methoxymethyl groups can be chemically modified or replaced to introduce other functionalities necessary for biological activity.

A prominent example of this strategy is in the development of arginase inhibitors. Arginase is an enzyme implicated in immune suppression within the tumor microenvironment, making its inhibition a target for enhancing cancer immunotherapy. nih.gov Research has shown that a constrained, five-membered ring system like pyrrolidine is an ideal scaffold for these inhibitors. This ring system reduces the entropic penalty of binding to the enzyme and provides a rigid framework to which substituents can be attached to create specific interactions with amino acid residues in the active site. zendy.ionih.gov

For instance, highly potent third-generation arginase inhibitors have been developed based on a (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold. In these molecules, the pyrrolidine core correctly orients the boronic acid group to interact with the metalloenzyme's active site, while other substituents are positioned to form additional ionic or hydrogen bonding interactions, leading to a significant increase in potency. nih.govmdpi.com The lead candidate from this series, NED-3238, demonstrated IC₅₀ values in the low nanomolar range for both arginase I and II. mdpi.com This underscores the value of the (3R,4S)-pyrrolidine core as a foundational element for designing advanced therapeutic candidates.

Table 1: Examples of Drug Scaffolds Based on the (3R,4S)-Pyrrolidine Core

| Compound/Scaffold Class | Target | Key Structural Features | Potency (IC₅₀) |

|---|---|---|---|

| (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid analogues | Arginase I & II | Pyrrolidine ring constrains the molecule; boronic acid interacts with the enzyme active site. | 1.3 nM (Arginase I), 8.1 nM (Arginase II) for lead candidate. nih.govmdpi.com |

| cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives | PPARα & PPARγ | The cis-3R,4S stereochemistry is crucial for dual agonistic activity. | Potent dual agonists. nih.gov |

| Spirooxindole derivatives | MDM2 | A (3'R,4'S,5'R)-pyrrolidine core is part of a complex spirocyclic system designed to inhibit protein-protein interactions. | High affinity with Kᵢ < 1 nM for the lead compound. nih.gov |

Utility in Structure-Activity Relationship (SAR) Studies Requiring Stereodefined Motifs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The use of rigid, stereochemically defined building blocks is essential for conducting meaningful SAR studies. A molecule like (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine provides a fixed platform where modifications can be made systematically, and the resulting changes in activity can be attributed to specific structural alterations rather than conformational ambiguity.

The non-planar nature of the pyrrolidine ring allows chemists to explore three-dimensional pharmacophore space more effectively than flat, aromatic rings. researchgate.net The defined stereochemistry at the C-3 and C-4 positions is critical, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins like enzymes and receptors. researchgate.net

By using a stereodefined core such as (3R,4S)-pyrrolidine, researchers can:

Probe Directionality: Systematically extend substituents from the methoxymethyl groups to explore different pockets within a target's binding site.

Control Conformation: Ensure that the relative orientation of key functional groups remains constant across a series of analogues, making the interpretation of SAR data more straightforward.

Enhance Selectivity: Fine-tune the structure to maximize interactions with the desired target while minimizing off-target effects.

For example, SAR studies on pyrrolidine bis-cyclic guanidine (B92328) compounds as melanocortin-3 receptor (MC3R) agonists involved varying the stereochemistry of the pyrrolidine group to understand its importance for activity and selectivity. researchgate.net Similarly, in the development of renin inhibitors, extensive SAR was performed on trans-(3S,4S)-disubstituted pyrrolidines to optimize their potency. nih.gov These examples demonstrate that having access to stereochemically pure building blocks is a prerequisite for modern, structure-guided drug design.

Exploratory Applications in Materials Science (e.g., as Chiral Monomers for Specialty Polymers)

Beyond medicinal chemistry, the unique stereochemical properties of chiral pyrrolidine derivatives are being explored in the field of materials science. The incorporation of chiral units into polymers or inorganic frameworks can imbue the resulting materials with novel properties, particularly for applications in asymmetric catalysis and enantioselective separations. (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, with its defined chirality and functional handles, represents a potential monomer for the synthesis of such specialty materials.

Research in this area has focused on creating heterogeneous catalysts where the chiral active site is immobilized on a solid support, which simplifies catalyst recovery and recycling. nih.gov Chiral pyrrolidines are effective organocatalysts for various chemical transformations. nih.gov By incorporating them into a polymer or a hybrid organic-inorganic material, their catalytic activity can be retained in a more practical, reusable format.

One successful approach involves the synthesis of a chiral hybrid material where pyrrolidine units are integrated into a siliceous framework. nih.gov In this work, a bis-silylated pyrrolidine monomer was prepared and then subjected to a sol-gel process with tetramethoxysilane (B109134) to create a mesoporous organic-inorganic hybrid material named HybPyr. nih.gov The resulting solid material contained homogeneously distributed and structurally intact chiral pyrrolidine moieties within its framework. nih.gov This material proved to be an excellent and recyclable heterogeneous catalyst for the asymmetric Michael addition of aldehydes to β-nitrostyrene, demonstrating high stereocontrol. nih.gov

Another strategy involves creating polymer microsphere-supported chiral catalysts. This is achieved through the polymerization of a methacrylate (B99206) monomer that already contains a chiral pyrrolidine moiety. researchgate.net These polymeric catalysts have been successfully applied to asymmetric Michael addition reactions, exhibiting high reactivity and enantioselectivity. researchgate.net The catalyst could be recovered and reused multiple times without a significant loss of activity, highlighting the practical advantages of this approach. researchgate.net These exploratory studies confirm that chiral building blocks like (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine have significant potential as monomers for creating advanced functional materials.

Table 2: Application of Chiral Pyrrolidine Monomers in Materials Science

| Monomer Type | Resulting Material | Material Type | Application | Key Finding |

|---|---|---|---|---|

| Bis-silylated pyrrolidine derivative | HybPyr | Mesoporous organic-inorganic hybrid solid | Heterogeneous asymmetric catalysis (Michael addition) | The material acts as an excellent, recyclable catalyst with high stereocontrol. nih.gov |

| Methacrylate monomer with a chiral N-Boc-pyrrolidine moiety | Polymer microspheres | Cross-linked polymer | Heterogeneous asymmetric catalysis (Michael addition) | The catalyst showed high reactivity (up to 97% yield) and enantioselectivity (up to 95% ee) and could be reused five times. researchgate.net |

Computational and Theoretical Investigations of 3r,4s 3,4 Bis Methoxymethyl Pyrrolidine

Conformational Analysis and Elucidation of Energy Landscapes

A thorough conformational analysis is the first step in understanding a molecule's behavior. This process involves identifying all possible low-energy three-dimensional arrangements (conformers) of the atoms. For the pyrrolidine (B122466) ring, this typically involves characterizing its puckering modes, such as the "envelope" and "twisted" conformations. The substituents—two methoxymethyl groups in a specific stereochemical arrangement—would significantly influence the energy landscape, dictating the most stable conformers and the energy barriers between them. Such an analysis, typically performed using methods like molecular mechanics or quantum mechanics, would yield a potential energy surface, highlighting the thermodynamically preferred shapes of the molecule. Without specific studies on (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, no data on its specific conformers or their relative energies can be presented.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into a molecule's electronic properties. These calculations could determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. While general principles of quantum chemistry are well-established, their application to (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine to generate specific data on its electronic structure and reactivity profile has not been documented in available literature.

Molecular Dynamics Simulations for Investigating Solvent Interactions and Conformational Stability

Molecular dynamics (MD) simulations are computational experiments that allow scientists to observe the motion of atoms and molecules over time. An MD simulation of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine in various solvents (e.g., water, chloroform) would reveal how the solvent interacts with the molecule and affects its conformational stability. This is critical for understanding its behavior in a biological environment or as a reagent in solution. The simulation would track the dynamic changes in the pyrrolidine ring's pucker and the rotation of the methoxymethyl side chains, providing a realistic picture of its behavior. Unfortunately, no such simulation studies have been published for this compound.

Prediction of Spectroscopic Properties and Their Validation

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, calculating the ¹H and ¹³C NMR spectra for the stable conformers of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine and comparing them to experimental data would provide a powerful validation of its computed structure. A search for such theoretical spectroscopic studies or their experimental validation for this specific molecule yielded no results.

Future Directions and Emerging Research Avenues for 3r,4s 3,4 Bis Methoxymethyl Pyrrolidine

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

While established routes to (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine exist, often starting from natural chiral pools like tartaric acid, the development of more efficient and versatile synthetic methodologies remains a critical research focus. Future efforts are geared towards improving atom economy, reducing step counts, and accessing a wider range of structural analogues.

Key areas of development include:

Catalytic Asymmetric Synthesis : Moving beyond stoichiometric chiral auxiliaries, researchers are exploring catalytic routes to construct the pyrrolidine (B122466) core with the desired stereochemistry. Methods such as diastereoselective and enantioselective 1,3-dipolar cycloadditions using azomethine ylides are promising for creating densely substituted pyrrolidines. acs.org The development of catalysts that can control the formation of up to four stereogenic centers in a single step is a significant goal. acs.org

Advanced Cyclization Strategies : Novel cyclization reactions are being investigated to build the pyrrolidine ring. Ring-closing enyne metathesis (RCEM) offers an efficient, atom-economical method for preparing new pyrrolidine derivatives under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions, such as cyclocarbopalladation followed by cross-coupling, provide a powerful tool for the regio- and stereoselective synthesis of complex heterocyclic systems. beilstein-journals.org

Biocatalysis : The use of enzymes for intramolecular C(sp3)–H amination presents an environmentally friendly and highly selective approach to constructing chiral pyrrolidines. acs.org Engineered enzymes could provide a direct route to the core structure, bypassing traditional multi-step synthetic sequences. acs.org

| Synthetic Strategy | Key Features | Potential Advantages for (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine Synthesis |

| Catalytic 1,3-Dipolar Cycloaddition | Generates multiple stereocenters simultaneously. acs.org | High efficiency and stereocontrol in forming the pyrrolidine ring. |

| Ring-Closing Enyne Metathesis (RCEM) | Atom-economical; proceeds under mild conditions. organic-chemistry.org | Efficient construction of the pyrrolidine core from acyclic precursors. |

| Palladium-Catalyzed Cascades | Regio- and stereoselective formation of C-C bonds. beilstein-journals.org | Access to highly functionalized pyrrolidine derivatives. |

| Biocatalytic C-H Amination | High enantioselectivity; environmentally benign. acs.org | Concise and sustainable synthetic route. |

Exploration of Undiscovered Catalytic Activities and Applications

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine is a classic C2-symmetric chiral diamine, a class of ligands known for its versatility in asymmetric catalysis. documentsdelivered.com While it has been used successfully in certain reactions, a vast landscape of potential catalytic applications remains unexplored. Future research will likely focus on screening this ligand and its derivatives in a broader range of asymmetric transformations.

Emerging areas of catalytic exploration include:

Biomimetic Catalysis : There is growing interest in developing small-molecule catalysts that mimic the efficiency and selectivity of enzymes, particularly for reactions in environmentally benign solvents like water. chemrxiv.orgresearchgate.netchemrxiv.org The chiral diamine scaffold of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine is well-suited for this purpose, and its potential in green asymmetric synthesis is a promising avenue for investigation. chemrxiv.orgresearchgate.net

Novel Asymmetric Reactions : The ligand could be tested in a variety of modern synthetic reactions. This includes asymmetric hydroamination, diamination of olefins, and ring-opening reactions of aziridines, which are powerful methods for synthesizing other valuable chiral diamines and building blocks. rsc.org

Polymer-Supported Catalysis : Immobilizing the chiral diamine onto a polymeric support could lead to highly efficient and recyclable catalysts for reactions like asymmetric transfer hydrogenation (ATH). nih.gov Polymeric ligands can enhance catalyst stability and activity, allowing for unprecedentedly high turnover numbers over multiple cycles. nih.gov

Rational Design and Synthesis of Advanced Derivatives with Tuned Stereoselectivity

The rational design of new ligands is a cornerstone of modern asymmetric catalysis. nih.govnews-medical.net By systematically modifying the structure of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, researchers can fine-tune its steric and electronic properties to achieve higher stereoselectivity in specific reactions.

Future design strategies will likely involve:

Modification of Side Chains : The methoxymethyl groups are key to the ligand's current utility, but they can be replaced with other functionalities. Introducing bulkier groups, electron-withdrawing or -donating substituents, or additional coordinating atoms could create a more tailored chiral environment around the metal center.

Backbone Rigidification : Incorporating the pyrrolidine ring into a more rigid framework, such as a bicyclic or spirocyclic system, can restrict conformational flexibility. This often leads to enhanced enantioselectivity by locking the catalyst into a single, highly active conformation.

Modular Synthesis : A modular approach to ligand synthesis allows for the rapid generation of a library of derivatives. nih.gov By developing synthetic routes that can easily accommodate different side chains or backbone structures, researchers can efficiently optimize the ligand for a particular catalytic application. Structure-activity relationship (SAR) studies on such libraries will be crucial for developing next-generation catalysts. nih.gov

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new catalysts and reactions is often a time-consuming and labor-intensive process. The integration of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine derivatives with modern automation and screening technologies can dramatically accelerate this process.

Key technological integrations include:

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of compounds against a specific target or reaction. nih.govnih.gov A library of derivatives of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine could be rapidly screened to identify optimal ligands for known reactions or to discover entirely new catalytic activities. nih.gov This approach significantly reduces the time and resources required for catalyst development. nih.gov

Automated Synthesis : Automated synthesis platforms, which can perform reactions, workups, and purifications with minimal human intervention, are becoming more accessible. youtube.com These systems can be used to quickly and efficiently synthesize the libraries of chiral ligands needed for HTS campaigns. The use of pre-filled reagent cartridges and pre-programmed protocols simplifies the process, making it available to a broader range of chemistry labs. youtube.com

| Technology | Application for (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine | Expected Outcome |

| Automated Synthesis | Rapid, parallel synthesis of a library of pyrrolidine-based ligands. youtube.com | Accelerated creation of diverse chiral ligands for screening. |

| High-Throughput Screening (HTS) | Screening the ligand library against a wide range of asymmetric reactions. nih.govnih.gov | Rapid discovery of new catalytic applications and optimization of existing ones. |

Potential Applications in Supramolecular Chemistry and Nanotechnology

The well-defined stereochemistry and functional groups of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine make it an attractive building block for constructing complex, ordered structures in supramolecular chemistry and nanotechnology.

Future research in this area may explore:

Chiral Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) : Incorporating the chiral pyrrolidine unit as a linker in MOFs or COFs can create porous materials with chiral-lined channels. bohrium.com These materials have potential applications in enantioselective separations, sensing, and heterogeneous asymmetric catalysis. The defined pores of these frameworks can mimic the active sites of enzymes, leading to high selectivity. bohrium.comresearchgate.net

Chiral Hybrid Materials : Synthesizing hybrid organic-inorganic materials where the pyrrolidine unit is covalently integrated into a siliceous framework is another promising direction. nih.gov Such materials can act as robust, recyclable heterogeneous catalysts for reactions like enantioselective Michael additions, combining the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reuse). nih.gov

Self-Assembled Monolayers and Nanostructures : The pyrrolidine derivative could be used to functionalize surfaces or nanoparticles, creating chiral interfaces for applications in chiral recognition and sensing.

Q & A

Q. What are the key synthetic routes for (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?

The stereoselective synthesis of this compound often involves palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄) and hydrogenolysis for deprotection. For example, hydrogenolysis of benzyl-protected pyrrolidine intermediates under H₂ gas with 10% Pd/C in anhydrous MeOH can yield the desired stereoisomer . Reaction parameters such as temperature (e.g., 105°C for cross-coupling) and solvent systems (toluene/EtOH mixtures) are critical for minimizing racemization and ensuring high enantiomeric excess .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine?

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) .

- Mass spectrometry (MS) : High-resolution MS (e.g., EI at m/z 514 for related compounds) confirms molecular weight and fragmentation patterns .

- Chromatography : TLC (e.g., Rf 0.11 in hexane/EtOAc) and HPLC are used to assess purity and diastereomeric ratios .

Q. How can researchers address discrepancies in reported spectral data for this compound?

Cross-validation using multiple techniques (e.g., ¹H/¹³C NMR, IR, and elemental analysis) is essential. For example, contradictions in melting points or retention factors (Rf) may arise from impurities or solvent effects; recrystallization in anhydrous THF or MeOH can improve consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of the pyrrolidine ring during synthesis?

Steric and electronic effects dominate. Methoxymethyl groups at C3 and C4 increase steric hindrance, directing electrophilic attacks to less hindered positions. Computational modeling (DFT) of transition states can predict regioselectivity, as seen in analogous pyridine derivatives .

Q. How does (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine perform as a chiral ligand or catalyst in asymmetric synthesis?

Preliminary studies on related pyrrolidines show promise in enantioselective catalysis (e.g., aldol reactions). The methoxymethyl groups enhance solubility in nonpolar solvents while maintaining rigidity for substrate binding. Kinetic studies using CD spectroscopy or chiral HPLC are recommended to quantify enantiomeric excess .

Q. What strategies mitigate decomposition or racemization during long-term storage?

Q. Are there documented biological activities or pharmacological applications for this compound?

While direct data are limited, structurally similar 3,5-bis(arylidene)-4-piperidones exhibit antitumor activity (IC₅₀ < 10 μM in MCF-7 cells). The pyrrolidine scaffold’s conformational flexibility may enhance binding to biological targets like kinases or GPCRs .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst loading : Reduce Pd(PPh₃)₄ to 2 mol% while increasing reaction time (24–48 hrs) to maintain efficiency .

- Workup protocols : Use Celite filtration and gradient recrystallization to isolate high-purity product (>99%) .

Q. What safety precautions are critical when handling (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.